molecular formula C5H9ClN2O B1472911 (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride CAS No. 1807941-76-9

(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

Cat. No. B1472911
M. Wt: 148.59 g/mol
InChI Key: AHRGRESVJBNTQL-WCCKRBBISA-N
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Description

“(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C5H9ClN2O . It has a molecular weight of 148.59 .


Molecular Structure Analysis

The pyrazole ring, which is a part of “(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride”, consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Scientific Research Applications

Pyrazole Derivatives

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • The methods for their synthesis are diverse, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
    • The results of these applications have led to the development of numerous drugs and potential therapeutic agents .
  • Agrochemistry

    • In agrochemistry, pyrazoles are used in the development of pesticides and other agrochemicals .
    • The synthesis methods are similar to those used in medicinal chemistry .
    • The outcomes include effective pest control and improved crop yield .
  • Coordination Chemistry

    • Pyrazoles are used in coordination chemistry as ligands to form complexes with metals .
    • The methods involve reacting pyrazoles with metal ions under specific conditions .
    • The results include the formation of various metal-pyrazole complexes with potential applications in catalysis and materials science .
  • Organometallic Chemistry

    • In organometallic chemistry, pyrazoles are used to form organometallic compounds .
    • The methods involve the reaction of pyrazoles with organometallic reagents .
    • The outcomes include the formation of organometallic compounds with potential applications in catalysis and synthetic chemistry .

Future Directions

The future directions for the study of “(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride” and similar pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and pharmacological properties .

properties

IUPAC Name

(1S)-1-(1H-pyrazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGRESVJBNTQL-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

CAS RN

1807941-76-9
Record name (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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